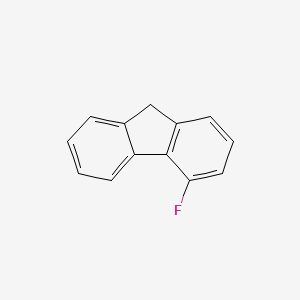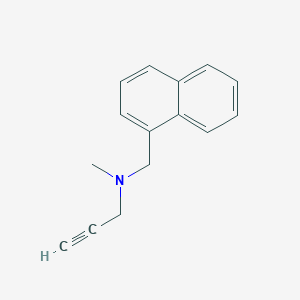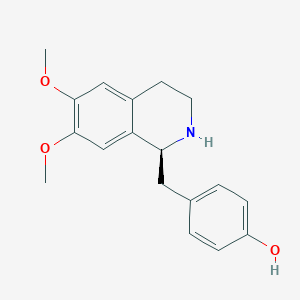
L-(-)-N-norarmepavine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(-)-N-norarmepavine is an alkaloid compound that belongs to the benzylisoquinoline class. It is a naturally occurring substance found in certain plant species, particularly those in the Papaveraceae family. This compound has garnered interest due to its potential pharmacological properties and its role in the biosynthesis of other significant alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-(-)-N-norarmepavine typically involves the use of precursor compounds such as norlaudanosoline. One common synthetic route includes the Pictet-Spengler reaction, where norlaudanosoline undergoes cyclization in the presence of an aldehyde to form the tetrahydroisoquinoline structure. The reaction conditions often involve acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous as they can offer higher yields and more sustainable production compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-(-)-N-norarmepavine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
L-(-)-N-norarmepavine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have explored its role in plant metabolism and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is investigated for its potential use in the production of pharmaceuticals and as a natural product in the cosmetic industry.
Wirkmechanismus
The mechanism of action of L-(-)-N-norarmepavine involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may also influence cellular signaling pathways, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-(-)-N-methylarmepavine
- L-(-)-N-methylcoclaurine
- L-(-)-N-methylisococlaurine
Uniqueness
L-(-)-N-norarmepavine is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis of other important alkaloids. Its distinct pharmacological profile also sets it apart from similar compounds, making it a valuable subject of study in various fields of research.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
NKBBUUNAVOMVER-INIZCTEOSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)OC |
Kanonische SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


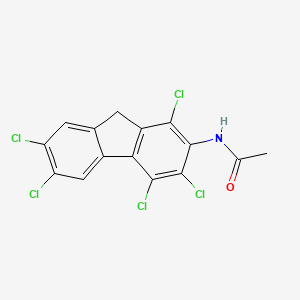

![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)

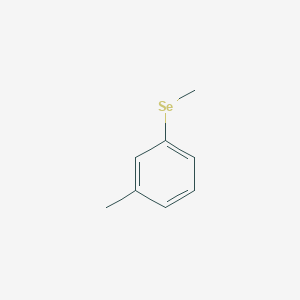

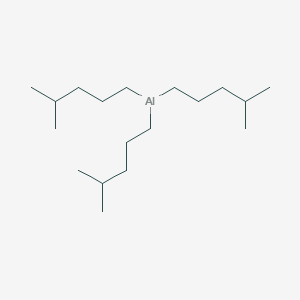
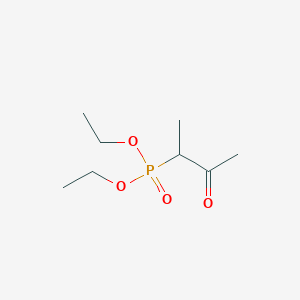


![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

